molecular formula C21H23N3O3 B2654372 ethyl 4-[(9H-fluoren-2-yl)carbamoyl]piperazine-1-carboxylate CAS No. 1023384-02-2

ethyl 4-[(9H-fluoren-2-yl)carbamoyl]piperazine-1-carboxylate

Cat. No. B2654372
CAS RN: 1023384-02-2
M. Wt: 365.433
InChI Key: DLKLMXHNKAAABK-UHFFFAOYSA-N
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Description

“Ethyl 4-[(9H-fluoren-2-yl)carbamoyl]piperazine-1-carboxylate” is a chemical compound with the molecular formula C21H23N3O3 . It is a derivative of N-Boc piperazine . This compound serves as a useful building block or intermediate in the synthesis of several novel organic compounds .


Physical And Chemical Properties Analysis

The predicted boiling point of “Ethyl 4-[(9H-fluoren-2-yl)carbamoyl]piperazine-1-carboxylate” is 605.6±55.0 °C, and its predicted density is 1.304±0.06 g/cm3 . The predicted pKa is 14.51±0.20 .

Scientific Research Applications

Crystal Structure Analysis

  • Ethyl 4-[(9H-fluoren-2-yl)carbamoyl]piperazine-1-carboxylate has been analyzed for its crystal structure properties. In a study by Faizi et al. (2016), the compound showed a chair conformation for the piperazine ring and specific dihedral angles with benzene rings, indicating its structural stability and potential for further chemical modifications (Faizi, Ahmad, & Golenya, 2016).

Synthesis for Biological Applications

  • The compound's derivatives have been synthesized for various biological applications. Başoğlu et al. (2013) investigated derivatives containing different nuclei for antimicrobial and enzyme inhibitory activities, indicating its potential in developing new antimicrobial agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antibacterial and Anticancer Activities

  • Sharma et al. (2014) synthesized novel derivatives with significant antibacterial and antifungal activities, as well as anticancer properties, particularly against human breast cancer cell lines. This highlights the compound's versatility in creating pharmacologically active agents (Sharma, Kumar, & Pathak, 2014).

Mycobacterium Tuberculosis Inhibition

Herbicidal and Cytokinin-like Activities

  • Stoilkova et al. (2014) explored the herbicidal and plant growth regulatory properties of piperazine derivatives, suggesting their use in agriculture as herbicides and cytokinin mimics (Stoilkova, Yonova, & Ananieva, 2014).

Synthesis and Characterization

properties

IUPAC Name

ethyl 4-(9H-fluoren-2-ylcarbamoyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-2-27-21(26)24-11-9-23(10-12-24)20(25)22-17-7-8-19-16(14-17)13-15-5-3-4-6-18(15)19/h3-8,14H,2,9-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLKLMXHNKAAABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(9H-fluoren-2-ylcarbamoyl)piperazine-1-carboxylate

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